Zolantidine dimaleate, also known as SKF 95282 dimaleate, is a potent and selective histamine H2 receptor antagonist. It is notable for its ability to penetrate the blood-brain barrier, making it particularly relevant in neurological studies. The compound is primarily used in research settings to explore the role of histamine receptors in various physiological and pathological processes.
Zolantidine dimaleate is classified under histamine receptor antagonists, specifically targeting the H2 subtype. It has a molecular weight of 613.68 g/mol and a chemical formula of . The compound is commercially available from several suppliers, including Tocris Bioscience and MedChemExpress, which provide it for laboratory research purposes .
The synthesis of Zolantidine dimaleate involves multiple steps that typically include the formation of the core structure followed by the addition of the maleate moiety. While detailed synthetic pathways are often proprietary or unpublished, general methods for synthesizing histamine receptor antagonists can involve:
The synthesis process may also involve purification steps such as crystallization or chromatography to isolate the active compound.
Zolantidine dimaleate features a complex molecular structure characterized by several functional groups:
The compound's structural formula can be represented as follows:
The InChI Key for Zolantidine dimaleate is IECBEVAUEBZJCF-SPIKMXEPSA-N, which provides a unique identifier for chemical substances .
Zolantidine dimaleate primarily acts as an antagonist at histamine H2 receptors, inhibiting their activity. This inhibition can lead to various downstream effects, such as decreased cyclic adenosine monophosphate (cAMP) levels in target cells. Notably, Zolantidine has been shown to inhibit histamine-stimulated adenylate cyclase activity with a pKi value of 7.3 .
In addition to its antagonistic properties, Zolantidine may participate in other biochemical interactions depending on the cellular context, including potential effects on neurotransmitter release and modulation of neuronal excitability .
Zolantidine exerts its pharmacological effects primarily through competitive inhibition of histamine at H2 receptors. This mechanism involves:
Research indicates that Zolantidine's central nervous system penetration allows it to affect behaviors related to anxiety and stress responses .
These properties are critical for researchers when preparing experiments involving this compound.
Zolantidine dimaleate has several applications in scientific research:
The development of zolantidine dimaleate (SKF 95282 dimaleate) in the late 1980s addressed a critical gap in histamine research: the lack of brain-penetrating H₂ receptor antagonists. Prior antagonists like cimetidine exhibited poor blood-brain barrier (BBB) penetration, limiting the study of central histaminergic pathways. Zolantidine was engineered through strategic molecular modifications to enhance lipophilicity while retaining high H₂ receptor affinity, enabling effective CNS penetration [5] [7] [10]. This breakthrough stemmed from the recognition that histamine acts as a neurotransmitter in the brain, modulating arousal, cognition, and nociception via H₂ receptors—mechanisms impossible to probe without CNS-accessible tools [1] [8].
The molecular rationale involved balancing polarity and lipophilicity. Unlike peripherally restricted H₂ antagonists, zolantidine’s benzothiazolamine-piperidinylmethylphenoxy structure reduced P-glycoprotein recognition, facilitating BBB transit. Radioligand studies confirmed >90% central H₂ receptor occupancy at therapeutic doses, a milestone for neuropharmacology [5] [7]. Its development validated the hypothesis that selective central H₂ blockade could dissect histamine’s roles in learning, memory, and pain processing without confounding peripheral effects [3] [8].
Table 1: Key Properties of Zolantidine Dimaleate vs. Early H₂ Antagonists
Property | Zolantidine Dimaleate | Cimetidine | Ranitidine |
---|---|---|---|
Molecular Weight | 613.68 g/mol | 252.34 g/mol | 314.41 g/mol |
LogP (Lipophilicity) | High (structure-derived) | Low | Moderate |
CNS Penetration | High (confirmed in vivo) | Negligible | Low |
H₂ Receptor Affinity (Ki) | 2.3 µM (brain HMT) | 0.6 µM | 0.2 µM |
Primary Research Use | Neuropharmacology | Gastroenterology | Gastroenterology |
Zolantidine’s validation as a selective central H₂ antagonist emerged from rigorous pharmacodynamic studies. Despite potently inhibiting histamine methyltransferase (HMT) in vitro (Kᵢ = 2.3–2.7 µM in brain/kidney), in vivo administration (0.1–100 mg/kg s.c.) did not alter brain histamine or tele-methylhistamine levels in rats. This demonstrated its action was mediated by post-synaptic H₂ receptor blockade, not histaminergic turnover disruption—a key distinction from earlier agents [1]. Functional assays further confirmed this specificity: zolantidine inhibited H₂ receptor-mediated cAMP accumulation in neuronal tissue but showed negligible activity at H₁, H₃, or muscarinic receptors [5] [10].
Its brain penetration was proven through three lines of evidence:
Table 2: Neuropharmacological Effects of Zolantidine Dimaleate in Preclinical Models
Experimental Paradigm | Dose/Route | Key Finding | Mechanistic Insight |
---|---|---|---|
Footshock-Induced Analgesia | 5 mg/kg s.c. | Inhibited non-opioid (3.5 mA) analgesia only | Central H₂ receptors mediate stress-induced pain pathways |
Passive Avoidance Memory | 10 mg/kg i.p. | Abrogated E159 H3 antagonist’s procognitive effect | H₂ receptors modulate histaminergic cognition enhancement |
Brain Histamine Turnover | 25–100 mg/kg s.c. | No change in tele-methylhistamine levels | No direct impact on histamine synthesis/degradation |
HMT Inhibition Assay | 2.7 µM (kidney) | Competitive inhibition in vitro | Low in vivo relevance due to compensatory mechanisms |
Zolantidine’s value as a neuropharmacological tool is exemplified in chemogenetic studies. When combined with H₃ receptor antagonists (e.g., E159), zolantidine partially reverses procognitive effects in dizocilpine-induced amnesia models. This interaction requires central H₂ receptor engagement, as peripherally restricted antagonists fail to reproduce this effect [4] [9]. Specifically, zolantidine (10 mg/kg i.p.) abrogated the memory-enhancing properties of the H₃ antagonist E159 in rat passive avoidance tests, implicating H₂ receptors in downstream histaminergic cognition pathways [4]. Such findings underscore its irreplaceable role in deconstructing complex neuromodulatory circuits.
Concluding Remarks
Zolantidine dimaleate remains the prototypical brain-penetrating H₂ antagonist nearly four decades after its development. Its meticulously validated selectivity and CNS bioavailability enable precise dissection of central histaminergic functions—from nociception to memory consolidation. Future applications include probing H₂ interactions with emerging targets like designer receptors exclusively activated by designer drugs (DREADDs) and epigenetic modulators of histamine signaling [4] [10]. As neuropharmacology advances, zolantidine exemplifies how rationally designed tool compounds continue to drive mechanistic discovery.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1